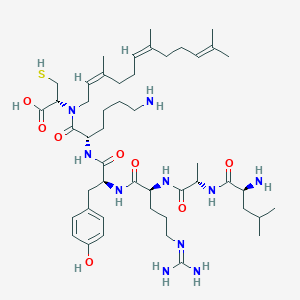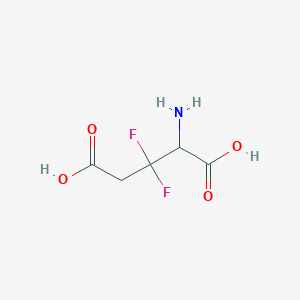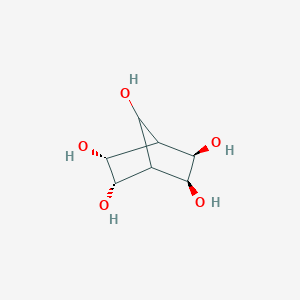
Aminoguanidine deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoguanidine deriv. is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of guanidine and has been found to have various biochemical and physiological effects., its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of aminoguanidine deriv. is not fully understood. However, it is believed to work by inhibiting the formation of advanced glycation end products (AGEs). AGEs are formed when sugars react with proteins and lipids in the body, leading to the formation of harmful compounds that can contribute to various diseases.
Effets Biochimiques Et Physiologiques
Aminoguanidine deriv. has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and blood sugar levels. It has also been found to improve endothelial function, which is important for maintaining healthy blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using aminoguanidine deriv. in lab experiments is its ability to inhibit the formation of AGEs. This makes it a useful tool for studying the role of AGEs in various diseases. However, one limitation is that it may not be effective in all cases, as the mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on aminoguanidine deriv. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of aminoguanidine deriv. and its potential therapeutic applications.
Conclusion:
In conclusion, aminoguanidine deriv. is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have various biochemical and physiological effects and has shown potential in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, aminoguanidine deriv. is a compound that holds great promise for the future of scientific research.
Méthodes De Synthèse
The synthesis of aminoguanidine deriv. involves the reaction of guanidine with an aldehyde or ketone. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is aminoguanidine deriv.
Applications De Recherche Scientifique
Aminoguanidine deriv. has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-diabetic properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and cancer.
Propriétés
Numéro CAS |
139613-40-4 |
|---|---|
Nom du produit |
Aminoguanidine deriv. |
Formule moléculaire |
C17H21BrN4O6S |
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
2-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13BrN4O3.C7H8O3S/c1-17-8-3-6(5-13-14-10(12)15-16)7(11)4-9(8)18-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,16H,1-2H3,(H3,12,14,15);2-5H,1H3,(H,8,9,10) |
Clé InChI |
YJXCQHUVUSAOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
Synonymes |
N1-Hydroxy-N3[(6-bromo-3,4-dimethoxybenzylidene)amino]guanidine tosyla te |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)


![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)